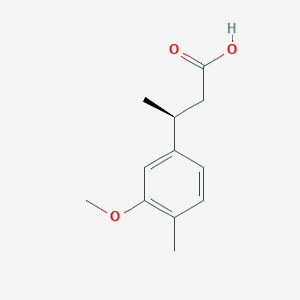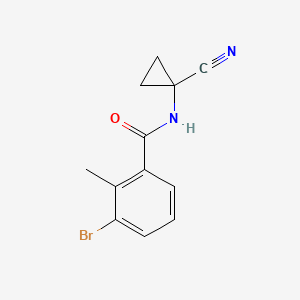
3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the protein kinase family, which plays a crucial role in the regulation of various cellular processes. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
Antiviral Activity of Nucleoside Analogues
Nucleoside analogues based on a methylenecyclopropane structure have been synthesized and evaluated for their antiviral activities. These compounds have shown promising results against a variety of viruses including human and murine cytomegalovirus, Epstein-Barr virus, human herpes virus 6, varicella zoster virus, and hepatitis B virus. The study of these analogues demonstrates the potential of cyclopropyl-containing compounds in developing new antiviral medications (Qiu et al., 1998).
Copper-Catalyzed Domino Reaction Processes
The copper-catalyzed coupling of 2-bromobenzamides and terminal alkynes has been explored for the synthesis of substituted 3-methyleneisoindolin-1-ones. This method highlights the versatility of halogenated benzamides in synthesizing heterocyclic compounds, suggesting potential pathways for the synthesis and functionalization of compounds related to 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide (Li et al., 2009).
Propiedades
IUPAC Name |
3-bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-9(3-2-4-10(8)13)11(16)15-12(7-14)5-6-12/h2-4H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCCTCRXNKTQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole](/img/structure/B2688797.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2688800.png)

![(E)-2-((3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2688803.png)
![(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]](/img/structure/B2688805.png)
![Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2688806.png)
![1-(3-methoxypropyl)-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688808.png)

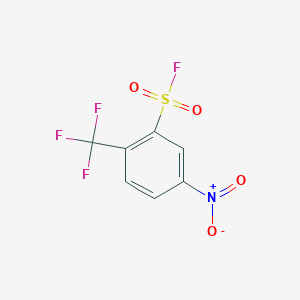
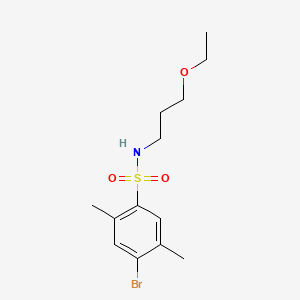
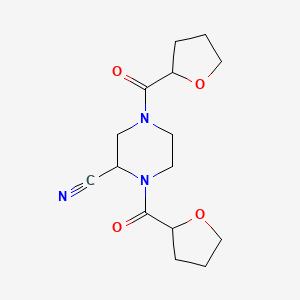
![3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione](/img/structure/B2688817.png)
